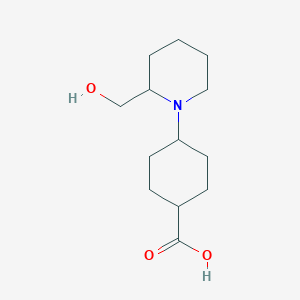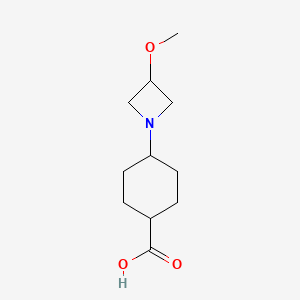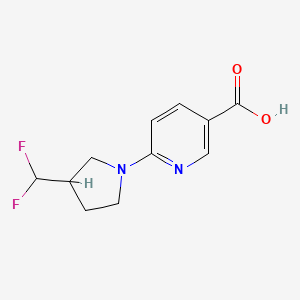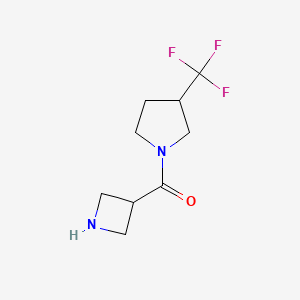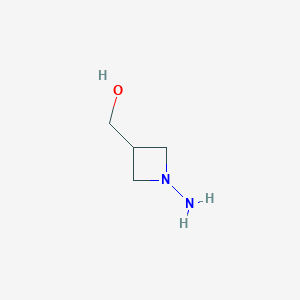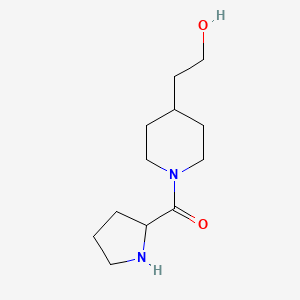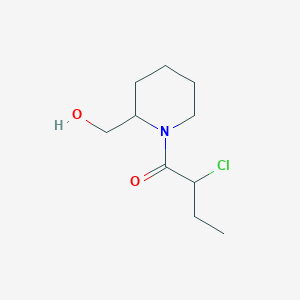
1-(2-(羟甲基)哌啶-1-基)-2-氯丁烷-1-酮
描述
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that features a piperidine ring substituted with a hydroxymethyl group and a chlorobutanone moiety
科学研究应用
2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one typically involves the reaction of 2-chlorobutanone with 2-(hydroxymethyl)piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base to deprotonate the hydroxymethyl group, facilitating its nucleophilic attack on the carbonyl carbon of 2-chlorobutanone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-carboxy-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one.
Reduction: Formation of 2-chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butanol.
Substitution: Formation of 2-azido-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one or 2-thio-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one.
作用机制
The mechanism of action of 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
- 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)ethan-1-one
- 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)propan-1-one
Comparison:
Structural Differences: The length of the carbon chain in the butanone moiety distinguishes 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one from its similar compounds.
Reactivity: The presence of different substituents can influence the reactivity and the types of reactions the compound can undergo.
Applications: While similar compounds may share some applications, 2-Chloro-1-(2-(hydroxymethyl)piperidin-1-yl)butan-1-one may exhibit unique properties that make it more suitable for specific research or industrial purposes.
属性
IUPAC Name |
2-chloro-1-[2-(hydroxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-9(11)10(14)12-6-4-3-5-8(12)7-13/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGSCLYLLZHKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


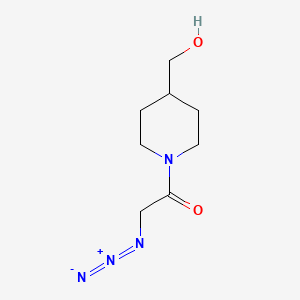
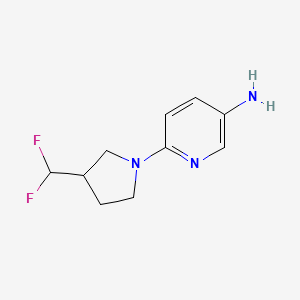
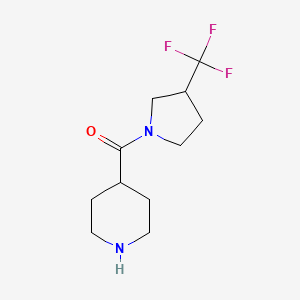

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
